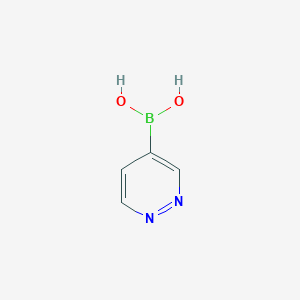

Pyridazin-4-ylboronic acid

説明

Overview of Heterocyclic Boronic Acids in Synthetic Chemistry

Heterocyclic boronic acids are a class of organic compounds that contain a boron-carbon bond where the carbon is part of a heterocyclic ring. These compounds are highly valued as intermediates in organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. dergipark.org.tracs.org

The synthesis of heterocyclic boronic acids can be challenging. Common methods include metal-halogen exchange or directed ortho-metallation (DoM) at low temperatures, followed by quenching with a trialkyl borate (B1201080). dergipark.org.tr However, the isolation of these compounds, particularly nitrogen-containing ones like pyridinylboronic acids, can be difficult. dergipark.org.tr Their polar and amphoteric nature often complicates purification from aqueous media, and issues like proto-deboronation (loss of the boronic acid group) can lower yields. nih.gov Despite these challenges, their utility as coupling partners has established them as indispensable reagents.

Table 2: Examples of Heterocyclic Boronic Acids in Chemical Synthesis

| Compound Name | Heterocyclic Core | Key Application Area |

|---|---|---|

| Pyridinylboronic Acids | Pyridine (B92270) | Synthesis of bipyridines, kinase inhibitors, herbicides. nih.govdergipark.org.tr |

| Thienylboronic Acids | Thiophene | Synthesis of polythiophenes, conducting polymers. nih.gov |

| Pyrrolylboronic Acids | Pyrrole | Used in the synthesis of complex natural products. nih.gov |

| Indolylboronic Acids | Indole | Building blocks for pharmacologically active molecules. |

| Furylboronic Acids | Furan | Synthesis of ter-heterocyclic compounds. nih.gov |

Significance of Pyridazin-4-ylboronic Acid in Contemporary Research

The significance of this compound stems directly from the pharmacological importance of the pyridazine (B1198779) core it carries. The pyridazine ring system is a "privileged structure" in medicinal chemistry, found in compounds with a wide array of biological activities, including anti-inflammatory, antidepressant, antiviral, and anti-tumor properties. nih.govdovepress.comnih.gov The unique physicochemical attributes of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, can be crucial for drug-target interactions. researchgate.net

This compound serves as a key synthetic tool that allows chemists to introduce this valuable pyridazine moiety into novel drug candidates. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to create larger, more complex molecules. While extensive research specifically documenting the use of this compound is still emerging, the utility of its isomers and related structures is well-established. For instance, pyridin-4-ylboronic acid is widely used in the synthesis of potent kinase inhibitors for cancer therapy and other bioactive compounds. researchgate.netsemanticscholar.orgmdpi.com Research into receptor-interacting protein kinase 2 (RIPK2) inhibitors and epidermal growth factor receptor (EGFR) kinase inhibitors has utilized pyridin-4-ylboronic acid as a key building block to construct the final active molecules. dovepress.comsemanticscholar.org By analogy, this compound holds similar potential, offering a pathway to novel compounds that leverage the distinct electronic and structural properties of the pyridazine ring for therapeutic benefit.

Historical Context of Boronic Acids in Organic Synthesis

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. dergipark.org.tracs.org For a long time, boronic acids were regarded as chemical peculiarities rather than essential reagents. acs.org Their status transformed dramatically in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. acs.org

The Suzuki-Miyaura reaction, reported by Akira Suzuki in 1979, was a pivotal development that elevated boronic acids to a "prime class of synthetic intermediates". acs.orgambeed.com Their appeal lies in a unique combination of properties: they are generally stable, often crystalline solids that are easy to handle, and they exhibit low toxicity. mdpi.com Structurally, the trivalent boron atom possesses a vacant p-orbital, making them mild Lewis acids capable of participating in the transmetallation step crucial to the catalytic cycle of the Suzuki reaction. acs.org Their ultimate degradation into the environmentally benign boric acid further adds to their reputation as "green" compounds. acs.orgmdpi.com This combination of stability, reactivity, and favorable environmental profile has cemented their role as one of the most important classes of reagents in modern organic synthesis. ambeed.com

Structure

2D Structure

特性

IUPAC Name |

pyridazin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311026 | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-29-7 | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Pyridazin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridazin 4 Ylboronic Acid and Derivatives

Directed ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgresearchgate.net This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orgharvard.edunih.gov

Regioselective Lithiation and Quenching with Borates

The inherent Lewis basicity of the nitrogen atoms in the pyridazine (B1198779) ring can direct metallation. However, achieving high regioselectivity can be challenging. Researchers have employed sterically hindered metal-amide bases to improve the regioselectivity of metallation on pyridazines. researchgate.netresearchgate.net For instance, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in conjunction with a Lewis acid like BF3·OEt2 has been shown to facilitate highly regioselective ortho-zincations. researchgate.netresearchgate.net

The lithiation of pyridazine derivatives, when successful, generates a highly reactive organolithium intermediate. This intermediate is then "quenched" by an electrophilic boron source, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate or trimethyl borate), to form the desired boronic acid derivative after acidic workup. nih.govresearchgate.net A one-pot DoM-boronation sequence has been described for pyridine (B92270) derivatives, which avoids the isolation of the often unstable pyridyl boronic acids. nih.gov This approach involves in-situ trapping of the lithiated intermediate with triisopropyl borate. nih.gov

A key challenge in the direct metallation of unsubstituted pyridazine is controlling the site of deprotonation. The pKa values of the C-H bonds are influenced by the nitrogen atoms, and different positions can be activated depending on the reagents and conditions used. researchgate.net Lewis acid assistance has been shown to be a viable strategy to control the regioselectivity, achieving rare C4-metallation by chelating the pyridazine with a bidentate diboroanthracene Lewis acid. researchgate.netresearchgate.net

Application to Halopyridinylboronic Acids and Esters

The DoM strategy can be extended to substituted pyridazines, including halopyridazines. The presence of a halogen atom can influence the regioselectivity of the metallation. For instance, the lithiation of 3-chloropyridines has been shown to occur regioselectively, leading to the formation of 3,4-disubstituted pyridines. nih.gov While this specific example is on a pyridine ring, the principles can be applied to pyridazine systems. The regioselective lithiation of 3-chloro-6-methoxypyridazine (B157567) has been reported, although with moderate success, highlighting the complexities in achieving high selectivity in unsymmetrical pyridazines. researchgate.netresearchgate.net

The general procedure for synthesizing halopyridinylboronic acids via DoM would involve the regioselective deprotonation of a halopyridazine using a strong base, followed by quenching with a borate ester. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

| Starting Material | Base/Conditions | Electrophile | Product | Yield (%) |

| 3-Chloropyridine | n-BuLi | Various | 2,3,4-Trisubstituted Pyridines | 41-72% nih.gov |

| Pyridazine | TMPZnCl·LiCl / BF3·OEt2 | Aryl Halides (via subsequent coupling) | 3-Arylpyridazines | Varies researchgate.net |

| 3-Phenylpyridazine | TMPLi | B(OiPr)3 | 3-Phenylpyridazin-x-ylboronic acid | Not specified researchgate.net |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another fundamental method for preparing organometallic reagents, which can then be used to synthesize boronic acids. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic compound. nih.govnih.gov

Utilization of Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium, are commonly used to perform halogen-metal exchange on aryl and heteroaryl halides. wikipedia.orgwikipedia.orgyoutube.com The reaction is typically very fast, especially with bromides and iodides, and is often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For the synthesis of Pyridazin-4-ylboronic acid, a precursor such as 4-bromopyridazine (B57311) or 4-iodopyridazine (B3196067) would be treated with an organolithium reagent. This generates a pyridazin-4-yllithium intermediate, which is then reacted with a trialkyl borate to form the boronic ester. researchgate.net Subsequent hydrolysis yields the desired this compound.

The choice of organolithium reagent and reaction conditions is critical. The high reactivity of organolithium reagents means they can act as strong bases or nucleophiles, potentially leading to undesired side reactions if not properly controlled. sigmaaldrich.comresearchgate.nettaylorandfrancis.com

| Substrate | Reagent | Conditions | Intermediate |

| 2-(3-bromophenyl)-1,3,4-oxadiazole | n-BuLi | THF, -78 °C | Lithiated oxadiazole |

| 2-(3-iodophenyl)-1,3,4-oxadiazole | i-PrMgCl | THF, -10 °C | Grignard reagent |

| Aryl Bromide | i-PrMgCl | Not specified | Arylmagnesium chloride |

This table illustrates the general principle of halogen-metal exchange on various aromatic systems, as specific examples for pyridazine-4-ylboronic acid synthesis were not detailed in the provided results. researchgate.netwikipedia.org

Challenges in Isolation and Purification of Pyridinylboronic Acids

A significant challenge in the synthesis of pyridinylboronic acids, including those of pyridazine, is their isolation and purification. nih.govresearchgate.net These compounds are often prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source. researchgate.net This instability can make purification by standard methods like silica (B1680970) gel chromatography difficult, as the acidic nature of silica can promote decomposition. researchgate.netreddit.com

To circumvent these issues, one-pot procedures that avoid the isolation of the boronic acid are often employed. nih.gov For example, the boronic acid can be generated in situ and immediately used in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. nih.gov Alternatively, the boronic acid can be converted to a more stable derivative, such as a boronate ester (e.g., a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate ester), which are generally more robust and easier to handle and purify. reddit.comnih.gov Purification of boronic acids can sometimes be achieved through crystallization or by forming a salt derivative, which can then be isolated and converted back to the pure boronic acid. researchgate.net

Transition Metal-Catalyzed Borylation Protocols

Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for synthesizing aryl and heteroaryl boronic esters. thieme-connect.denih.govnih.gov These reactions typically employ iridium or palladium catalysts to directly convert a C-H bond into a C-B bond. nih.gov

Iridium-catalyzed C-H borylation is particularly noteworthy for its ability to functionalize a wide range of aromatic and heteroaromatic compounds under mild conditions. nih.gov However, the application of this methodology to Lewis basic substrates like pyridines and pyridazines can be challenging due to the coordination of the nitrogen lone pair to the metal center, which can inhibit catalysis. thieme-connect.de

Despite these challenges, significant progress has been made in developing catalytic systems for the regioselective borylation of pyridines. thieme-connect.de Strategies to overcome the inhibitory effect of the nitrogen atom include the use of specific ligands or the introduction of substituents that sterically hinder coordination to the catalyst. thieme-connect.de For instance, iridium-catalyzed C-H borylation of pyridines has been achieved with good regioselectivity by carefully tuning the reaction conditions and catalyst system. thieme-connect.de

Another approach is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of a halo-pyridazine with a boron reagent like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst and a base. researchgate.net This method is complementary to C-H borylation as it starts from a pre-functionalized substrate.

| Catalyst System | Substrate Type | Borylation Position | Key Feature |

| Iridium-based | Pyridines | meta-selective | Utilizes an Ir-LA bifunctional catalyst to control regioselectivity. thieme-connect.de |

| Iridium-based | Aromatic compounds | Varies | Offers high atom- and step-economy. nih.gov |

| Palladium-based | Halo-pyridazines | Position of Halogen | Miyaura-type cross-coupling. researchgate.net |

| Transition-metal-free | Haloarenes | Position of Halogen | Radical borylation method. organic-chemistry.org |

Miyaura Borylation of Halopyridazines

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from organic halides. organic-chemistry.orgwikipedia.org This methodology is highly applicable to the synthesis of pyridazinylboronic acids from their corresponding halopyridazine precursors. arkat-usa.orgalfa-chemistry.com The reaction typically involves the coupling of a halopyridazine (e.g., 4-chloro- or 4-bromopyridazine) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Miyaura borylation of halopyridazines. alfa-chemistry.com Commonly employed palladium catalysts include PdCl₂(dppf) and Pd(PPh₃)₄. alfa-chemistry.com The selection of a suitable base is critical to activate the diboron reagent while avoiding undesired side reactions, such as a competing Suzuki coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org Weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often preferred for this reason. organic-chemistry.orgalfa-chemistry.com Polar aprotic solvents such as DMSO or dioxane are frequently used to facilitate the reaction. organic-chemistry.org

The reaction proceeds under relatively mild conditions and demonstrates good tolerance for a variety of functional groups, making it a robust method for accessing functionalized pyridazinylboronic esters. alfa-chemistry.com

Table 1: Representative Conditions for Miyaura Borylation of Heteroaryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(dppf) | dppf | KOAc | DMSO | 80 |

| Pd(PPh₃)₄ | PPh₃ | KOAc | Dioxane | 80-100 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 |

This table presents a summary of typical conditions for the Miyaura borylation of heteroaryl halides, which are applicable to halopyridazine substrates.

Iridium-Catalyzed C-H Borylation of Pyridazines

Iridium-catalyzed C-H borylation has emerged as a highly atom-economical and powerful strategy for the direct conversion of C-H bonds into C-B bonds, bypassing the need for pre-functionalized starting materials like organic halides. This methodology has been successfully applied to the synthesis of pyridazinylboronic esters. The reaction typically employs an iridium catalyst, such as [Ir(cod)Cl]₂, in combination with a bipyridine-based ligand and a boron source like B₂pin₂.

A notable feature of this method is its regioselectivity, which is often governed by steric and electronic factors of the pyridazine substrate. For instance, the borylation of substituted pyridazines can lead to specific isomers depending on the nature and position of the substituents.

Table 2: Iridium-Catalyzed C-H Borylation of Substituted Pyridazines

| Substrate | Catalyst System | Product | Yield (%) |

| 3-Methylpyridazine | [Ir(cod)Cl]₂ / dtbpy | 3-Methyl-6-(Bpin)pyridazine | - |

| 3,6-Dichloropyridazine | [Ir(cod)Cl]₂ / dtbpy | 3,6-Dichloro-4-(Bpin)pyridazine | - |

| 3-Phenylpyridazine | [Ir(cod)Cl]₂ / dtbpy | 3-Phenyl-6-(Bpin)pyridazine | - |

Bpin = pinacolato boronate ester, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Yields are representative and can vary based on specific reaction conditions.

Influence of Pyridazine Nitrogen Coordination on Catalyst Activity

A significant challenge in the iridium-catalyzed C-H borylation of pyridazines and other nitrogen-containing heterocycles is the potential for the lone pair of electrons on the nitrogen atom to coordinate to the iridium center. This coordination can inhibit the catalyst's activity by occupying a vacant site on the metal that is necessary for the catalytic cycle to proceed. This inhibitory effect can lead to low reactivity and reduced yields of the desired borylated product. The extent of this inhibition is influenced by the electronic properties of the pyridazine ring and the steric environment around the nitrogen atoms.

Strategies for Overcoming Low Reactivity and Protodeboronation

Several strategies have been developed to mitigate the challenges of low reactivity and protodeboronation in the iridium-catalyzed borylation of pyridazines. Protodeboronation, the cleavage of the newly formed C-B bond by a proton source, can be a significant side reaction, particularly for heteroarylboronic acids.

One effective strategy to overcome catalyst inhibition is the use of sterically hindered ligands on the iridium catalyst. These ligands can disfavor the coordination of the pyridazine nitrogen, thereby maintaining the catalyst's activity. Additionally, the introduction of substituents on the pyridazine ring, particularly at the positions adjacent to the nitrogen atoms, can sterically hinder the coordination to the iridium center.

To combat protodeboronation, the reaction can be carried out under anhydrous conditions to minimize the presence of proton sources. Furthermore, the direct conversion of the resulting boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can prevent the degradation of the product.

Palladium-Catalyzed Direct Borylation

Palladium-catalyzed direct C-H borylation offers an alternative to iridium-catalyzed methods for the synthesis of aryl and heteroaryl boronic esters. While less common for pyridazines compared to iridium catalysis, this approach has shown promise for other nitrogen-containing heterocycles. The reaction typically involves a palladium catalyst, a ligand, and a boron source. The regioselectivity of palladium-catalyzed C-H borylation can be influenced by directing groups present on the substrate. For instance, the ortho-selective borylation of 2-phenylpyridine (B120327) has been achieved using a palladium catalyst, where the pyridine nitrogen directs the borylation to the ortho C-H bond of the phenyl ring. While specific examples for the direct C-H borylation of unsubstituted pyridazine are not as prevalent, the principles of this methodology suggest its potential applicability.

Decarboxylative Borylation Approaches

Decarboxylative borylation has recently emerged as a novel and powerful method for the synthesis of organoboron compounds from readily available carboxylic acids. nih.govacs.orgprinceton.edu This transformation involves the replacement of a carboxylic acid group with a boronic ester moiety. Copper-catalyzed decarboxylative borylation has been shown to be effective for a range of (hetero)aryl carboxylic acids, proceeding under relatively mild conditions. princeton.edu This method typically utilizes a copper catalyst, a borylating agent such as B₂pin₂, and often a redox-active ester intermediate. acs.org The broad substrate scope, including various heteroaromatic carboxylic acids, suggests that this approach could be a viable route for the synthesis of this compound from pyridazine-4-carboxylic acid. princeton.edu

Synthesis of this compound Esters and Derivatives

Due to the often-limited stability of boronic acids, they are frequently synthesized and isolated as more stable ester derivatives. arkat-usa.org Pinacol esters are the most common, offering good stability and reactivity in subsequent cross-coupling reactions. researchgate.net The synthesis of this compound pinacol ester can be achieved through the aforementioned methods, such as the Miyaura borylation of 4-halopyridazines or the iridium-catalyzed C-H borylation of pyridazine.

Another important class of derivatives are the N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They can serve as "protected" boronic acids, slowly releasing the free boronic acid under specific conditions for subsequent reactions. The synthesis of heteroaryl MIDA boronates from the corresponding bromides has been reported, providing a valuable route to stable pyridazinylboron reagents.

The synthesis of highly substituted pyridazines can also be achieved through cycloaddition reactions involving alkynyl boronic esters, further expanding the toolbox for creating diverse pyridazine derivatives.

Table 3: Common Pyridazinylboronic Acid Derivatives and their Precursors

| Derivative | Precursor | Synthetic Method |

| This compound pinacol ester | 4-Halopyridazine | Miyaura Borylation |

| This compound pinacol ester | Pyridazine | Iridium-Catalyzed C-H Borylation |

| Pyridazin-4-yl MIDA boronate | 4-Bromopyridazine | Halogen-metal exchange followed by reaction with MIDA |

Catalytic Applications and Reactivity Profiles of Pyridazin 4 Ylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly effective for synthesizing biaryl and heteroaryl compounds. researchgate.netyonedalabs.comnih.gov In the context of pyridazine (B1198779) chemistry, this methodology facilitates the direct introduction of aryl or heteroaryl substituents onto the pyridazine nucleus, providing a versatile route to a diverse range of functionalized molecules. nih.govresearchgate.net

Mechanistic Considerations in Pyridazinylboronic Acid Couplings

The catalytic cycle of the Suzuki-Miyaura reaction involving pyridazin-4-ylboronic acid is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comyoutube.com The process is initiated by the active Pd(0) catalyst.

Oxidative Addition : The cycle begins with the insertion of the Pd(0) complex into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate, [Ar-Pd(II)-X]. yonedalabs.comyoutube.com The π-electron-deficient nature of some heterocyclic halides can facilitate this oxidative addition step. researchgate.net

Transmetalation : This is a crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the this compound must first be activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species [Pyridazinyl-B(OH)₃]⁻. organic-chemistry.org This boronate then reacts with the Pd(II) complex. The halide ligand on the palladium is replaced by the pyridazinyl group, resulting in a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Pyridazinyl]. youtube.com Detailed DFT modeling studies on the coupling of a bromopyridazinone have suggested two potential pathways for transmetalation: an "oxo-palladium pathway" and an "oxoboronate pathway," which involve different mechanisms of ligand exchange on the palladium center. mdpi.com

Reductive Elimination : In the final step, the two organic ligands (the aryl/heteroaryl group and the pyridazinyl group) on the palladium(II) intermediate couple, forming the new C-C bond of the final biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comyoutube.com

It is important to note that nitrogen-containing heterocycles like pyridazine can potentially coordinate to the palladium center, which may inhibit the catalyst's activity. nih.gov The choice of appropriate ligands and reaction conditions is therefore critical to ensure an efficient catalytic cycle.

Coupling with Aryl and Heteroaryl Halides

The Suzuki-Miyaura reaction is a highly effective method for coupling this compound with a wide array of aryl and heteroaryl halides, enabling the synthesis of complex heteroaromatic structures. researchgate.netnih.govdergipark.org.tr This transformation is widely utilized in the preparation of substituted heteroarylpyridines and related compounds for various applications in materials science and medicinal chemistry. nih.govresearchgate.net

The scope of the Suzuki-Miyaura coupling with pyridazinylboronic acids extends to various halide partners, although reactivity generally follows the order I > Br > Cl.

Aryl/Heteroaryl Bromides and Iodides : These are the most common and generally reactive coupling partners. mdpi.comnih.govnih.gov Numerous studies report successful couplings of pyridazinylboronic acids with a diverse range of brominated and iodinated aromatic and heteroaromatic systems. researchgate.netnih.gov

Aryl/Heteroaryl Chlorides : Chlorides are often more challenging substrates due to the stronger C-Cl bond, which makes the oxidative addition step more difficult. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the scope to include aryl and heteroaryl chlorides. nih.govmdpi.comacs.orgresearchgate.net

Limitations can arise from several factors:

Steric Hindrance : Highly substituted or ortho-substituted aryl halides can react more slowly or result in lower yields due to steric hindrance that impedes the approach of the palladium catalyst for oxidative addition or subsequent steps. nih.govnih.gov While some catalyst systems can overcome this limitation, it remains a significant consideration. organic-chemistry.org

Competing Reactions : Unprotected acidic protons, such as those on -NH groups in certain heteroaryl halides (e.g., indazoles, pyrazoles), can potentially interfere with the reaction. However, specific protocols have been developed that allow for the successful coupling of these substrates without the need for protecting groups. nih.govnih.gov

Regioselectivity : In cases of polyhalogenated pyridazines, the reaction may exhibit regioselectivity. For instance, a study on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine with phenylboronic acids showed that substitution occurs in a specific order, allowing for the selective synthesis of mono-, di-, or tri-arylated products. beilstein-journals.org

A study involving the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)arylboronic acids highlights the reaction's utility, though yields can be modest depending on the specific coupling partners. nih.gov

| Coupling Partner | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 28 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 20 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3,2'-Bithiophene-5-yl-6-pyridazine | 14 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 15 | nih.gov |

The electronic properties of substituents on both the pyridazinylboronic acid and the halide coupling partner can significantly influence the reaction's efficiency and outcome.

On the Halide Partner : Generally, the Suzuki-Miyaura reaction demonstrates broad functional group tolerance. Both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) on the aryl or heteroaryl halide are well-tolerated under optimized conditions. nih.govorganic-chemistry.org Electron-withdrawing groups can sometimes accelerate the oxidative addition step, potentially leading to higher reaction rates.

On the Boronic Acid Partner : The nature of the substituent on the boronic acid can also play a critical role.

Electronic Effects : Studies have shown that both electron-rich and electron-poor arylboronic acids can be effective coupling partners. nih.gov However, strong electron-withdrawing groups on the arylboronic acid can increase the rate of a competitive side reaction, protodeboronation, where the C-B bond is cleaved by a proton source. nih.gov

Ortho-Substituents : Substituents at the ortho position of the boronic acid can have complex effects. They can increase the rate of protodeboronation due to steric factors. nih.gov In some cases, ortho-substituents with coordinating atoms (e.g., -OCH₃) can influence the reaction's selectivity through a chelation effect, where the substituent temporarily coordinates to the palladium center during the catalytic cycle. This was observed in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine, where ortho-methoxyphenylboronic acid gave a different selectivity profile compared to ortho-chlorophenylboronic acid. beilstein-journals.org

For example, the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with phenylboronic acid yielded a single diarylated product, whereas coupling with ferrocenylboronic acid under similar conditions produced a mixture of mono- and diarylated products, indicating a significant electronic influence from the boronic acid partner. mdpi.com

Role of Catalyst Systems and Ligands

The success of the Suzuki-Miyaura coupling of this compound is heavily dependent on the chosen catalyst system, which comprises a palladium source and a supporting ligand. The ligand, in particular, is crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. rsc.org

A variety of palladium sources can be used to initiate the catalytic cycle. These are typically referred to as precatalysts, as they generate the active Pd(0) species in the reaction mixture.

Pd(0) Complexes : Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a common and effective Pd(0) precatalyst that can directly enter the catalytic cycle. nih.govmdpi.com

Pd(II) Complexes : Pd(II) salts and complexes are also widely used due to their greater stability in air compared to many Pd(0) complexes. Common examples include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and complexes with phosphine ligands like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)). mdpi.combeilstein-journals.org When a Pd(II) precatalyst is used, it must first be reduced in situ to the catalytically active Pd(0) state, a process often facilitated by phosphine ligands, bases, or other reagents in the mixture. yonedalabs.com

The choice of ligand is critical for achieving high yields and broad substrate scope.

Triphenylphosphine (PPh₃) : A standard, versatile ligand used in many applications. mdpi.com

Buchwald-type Biarylphosphines : Ligands such as XPhos, RuPhos, and JohnPhos are bulky and electron-rich, which promotes the oxidative addition of less reactive halides (like chlorides) and enhances the rate of reductive elimination. organic-chemistry.orgnih.gov

Other Phosphine Ligands : Diphosphine ligands like dppf are effective in stabilizing the palladium catalyst throughout the cycle. mdpi.com The basicity and steric bulk of the phosphine ligand can be tuned to optimize catalyst activity for specific substrates. acs.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands that form very stable bonds with palladium, creating robust catalysts that are often highly active and resistant to degradation. The NHC-palladium complex PEPPSI-iPr is one such example that has been used in pyridazine couplings. mdpi.com

The selection of the optimal palladium source and ligand combination is often determined empirically based on the specific pyridazinylboronic acid derivative and the halide coupling partner.

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 80 | mdpi.com |

| Coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid | Pd-PEPPSI-iPr | K₂CO₃ | DMF/H₂O | 80 | mdpi.com |

| Coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid | PdCl₂dppf | K₂CO₃ | DMF/H₂O | 80 | mdpi.com |

| Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | nih.gov |

| Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | beilstein-journals.org |

Ligand-Free and Microwave-Assisted Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and recent advancements have focused on developing more efficient and environmentally benign protocols. rsc.org Among these are ligand-free and microwave-assisted methods, which offer advantages such as reduced cost, simplified reaction setups, and significantly shorter reaction times. nih.gov

Ligand-free Suzuki-Miyaura couplings are particularly attractive as they circumvent the need for often expensive, air-sensitive, and proprietary phosphine or N-heterocyclic carbene ligands. nih.gov The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogenated coupling partner, sometimes making specific and costly ligands unnecessary. nih.gov Research has demonstrated that heterogeneous catalysts like palladium on carbon (Pd/C) can effectively catalyze these reactions in aqueous media at room temperature. nih.gov This approach not only simplifies the procedure but also allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov

Microwave-assisted Suzuki reactions have emerged as a powerful tool for accelerating reaction rates. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov For instance, protocols for the coupling of various boronic acids with halogenated nucleosides have been successfully developed using microwave irradiation in pure water, highlighting the efficiency and sustainability of this approach. rsc.org The combination of ligand-free conditions with microwave assistance represents a highly efficient strategy for the synthesis of pyridazine-containing biaryls.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Ligand-Free Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst | Base | Solvent | Method | Time | Yield |

|---|---|---|---|---|---|---|

| 5-Iodo-2'-deoxyuridine + Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water | Microwave (100 W) | 10 min | 85% |

| 5-Iodo-2'-deoxyuridine + Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water | Conventional (80 °C) | 2 h | 80% |

| 4'-Bromoacetophenone + Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex | KOH | EtOH/H₂O | Microwave (60 W) | 5 min | 95% |

| 4-Bromonitrobenzene + Phenylboronic acid | Pd/C | K₃PO₄ | Water | Conventional (RT) | 3 h | 98% |

Ligand Design and Their Influence on Selectivity and Yield

While ligand-free protocols are viable in certain cases, the rational design of ligands is crucial for achieving high efficiency, selectivity, and broad substrate scope in the Suzuki-Miyaura coupling of challenging substrates like pyridazine derivatives. nih.gov The ligand stabilizes the palladium catalyst, facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can be tailored to overcome specific challenges associated with the coupling partners. nih.gov

For electron-deficient heteroaryl halides, electron-rich and sterically demanding phosphine ligands are often employed. nih.gov These ligands promote the oxidative addition step and stabilize the resulting palladium(II) complex. The design of water-soluble ligands has also been a key development, enabling efficient catalysis in aqueous media. nih.gov For example, a dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt has been shown to be highly effective for the coupling of various N-heterocyclic chlorides, including pyridines and quinolines, in water/n-butanol mixtures with very low catalyst loadings. nih.gov The key to the high activity of such catalysts lies in the combination of the ligand's electronic and steric properties with optimized reaction parameters. nih.gov

In the context of producing active pharmaceutical ingredients (APIs), controlling impurity formation is paramount. A significant challenge in couplings that use triarylphosphine ligands is the generation of impurities derived from the ligand's aryl groups. nih.gov This has led to the development of specific ligand systems and reaction conditions designed to suppress the formation of such phenylated impurities when coupling 4-pyridineboronic acid derivatives. nih.gov The choice of ligand is therefore a critical parameter that directly influences not only the yield and selectivity but also the purity profile of the final product.

Influence of Reaction Conditions (Solvent, Base, Temperature)

The outcome of the Suzuki-Miyaura coupling of this compound is highly dependent on the interplay of various reaction conditions, including the choice of solvent, base, and reaction temperature. researchgate.netresearchgate.net Optimizing these parameters is essential for maximizing product yield and minimizing side reactions.

Solvent: The solvent plays a critical role in dissolving the reactants, catalyst, and base, and it can influence the rates of the individual steps in the catalytic cycle. researchgate.netorganic-chemistry.org Aqueous solvent systems, often mixtures of water with an organic solvent like ethanol, n-butanol, or dioxane, are frequently used. nih.govresearchgate.net Water is environmentally friendly and can facilitate the dissolution of inorganic bases. researchgate.net For instance, a methanol-water mixture (3:2 ratio) has been identified as an optimal solvent system in certain palladium-catalyzed couplings. researchgate.net The polarity of the solvent is a key factor; polar solvents like DMSO can accelerate the reaction. organic-chemistry.org In some cases, biphasic systems like water/n-butanol are advantageous as they can simplify product separation. acs.org

Base: The base is a crucial component of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. rsc.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). researchgate.net The strength and nature of the base can significantly impact the reaction rate and yield. Strong bases like NaOH can lead to very rapid reactions. researchgate.net However, using a base that is too strong can promote side reactions like protodeboronation. ed.ac.uk The choice of base must be carefully matched with the substrates and solvent system to achieve the desired outcome.

Temperature: The reaction temperature affects the rate of the coupling reaction. researchgate.net Generally, higher temperatures lead to faster reactions. mdpi.com However, elevated temperatures can also increase the rate of undesirable side reactions, such as protodeboronation and catalyst decomposition. wikipedia.org Many modern protocols aim to achieve high conversions at room temperature or slightly elevated temperatures (e.g., 70-110 °C) to improve the energy efficiency and selectivity of the process. nih.govmdpi.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. researchgate.net

Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield

| Parameter Varied | Condition | Yield | Reference Reaction |

|---|---|---|---|

| Base | NaOH | 98.5% | Bromobenzene + Phenylboronic acid, TbPo-Pd(II) catalyst, MeOH:H₂O solvent |

| KOH | 97.3% | ||

| K₂CO₃ | 80.1% | ||

| K₃PO₄·3H₂O | 96.3% | ||

| Solvent | MeOH:H₂O (3:2) | 96.3% | Bromobenzene + Phenylboronic acid, TbPo-Pd(II) catalyst, K₃PO₄·3H₂O base |

| Ethanol | 92.1% | ||

| THF | 10.5% | ||

| Dioxane | 0% | ||

| Temperature | 100 °C | 98% | 4-Bromoanisole + Phenylboronic acid, Pd/NiFe₂O₄ catalyst, K₂CO₃ base, DMF/H₂O solvent |

| 80 °C | 92% | ||

| 60 °C | 78% | ||

| 30 °C | 35% (after extended time) |

Challenges in Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling of heteroaromatic boronic acids, including this compound, is often complicated by several competing side reactions that can significantly lower the yield of the desired cross-coupled product. Understanding and mitigating these challenges is crucial for the successful application of this methodology.

Protodeboronation Issues

The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid. wikipedia.org Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like pyridazine derivatives, can be notoriously unstable towards this side reaction. rsc.orgresearchgate.net The reaction is often catalyzed by the base present in the reaction mixture, and it can be exacerbated by high temperatures and the presence of water. rsc.orged.ac.uk The mechanism can be complex, with different pathways possible depending on the pH of the medium. wikipedia.org For basic heteroaromatic boronic acids, the formation of zwitterionic species under neutral pH conditions can lead to rapid, unimolecular fragmentation of the C-B bond. wikipedia.org Strategies to mitigate protodeboronation include the use of boronic esters (e.g., pinacol (B44631) esters) or MIDA boronates, which exhibit greater stability and release the boronic acid slowly into the reaction mixture. ed.ac.ukresearchgate.net

Homodimerization Side Reactions

Homodimerization, or homocoupling, is another common side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl species. This pathway consumes the boronic acid reagent and leads to the formation of an impurity that can be difficult to separate from the desired product. The formation of homodimers is often promoted by the palladium catalyst, particularly in the presence of oxygen. While the precise mechanism can vary, it is a competing process to the intended cross-coupling pathway. Careful control of reaction conditions, such as maintaining an inert atmosphere and optimizing the catalyst system, can help to suppress this unwanted side reaction.

Hydrodehalogenation Pathways

Hydrodehalogenation is a side reaction that affects the aryl halide coupling partner. In this process, the halogen atom (e.g., Br, Cl) on the aromatic ring is replaced by a hydrogen atom, effectively reducing the aryl halide back to its parent arene. mdpi.com This side reaction reduces the amount of aryl halide available for the cross-coupling reaction, thus lowering the yield of the desired product. The source of the hydrogen atom can be the solvent, base, or other reagents in the mixture. This pathway can be particularly prevalent in reactions involving electron-rich phosphine ligands and certain solvent systems. In studies involving the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one, the formation of hydrodebrominated products was observed, suggesting that the reaction conditions can favor this reductive pathway. mdpi.com DFT modeling studies have been used to investigate the mechanisms of both the desired Suzuki coupling and the competing hydrodehalogenation processes. mdpi.com

Other Catalytic Roles of Boronic Acids

While this compound is a valuable reagent in cross-coupling reactions, its specific applications in other catalytic roles are not extensively documented in current scientific literature. However, the broader class of heterocyclic boronic acids, particularly pyridine-based analogues, has been explored in various catalytic contexts. The following sections describe these catalytic applications, providing a framework for the potential, yet currently underexplored, catalytic activities of this compound.

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis (BAC) is an emerging field that utilizes the Lewis acidic nature of the boron atom to catalyze a variety of organic transformations. nih.govrsc.org Boronic acids can activate hydroxyl groups through the formation of reversible covalent bonds, enabling reactions that might otherwise require harsh conditions or stoichiometric activating agents. rsc.org This mode of catalysis is particularly relevant for reactions involving carboxylic acids, alcohols, and diols. rsc.org

The general mechanism of BAC involves the reaction of the boronic acid with a hydroxyl-containing substrate to form a boronate ester intermediate. This intermediate can then undergo further reactions, with the boronic acid being regenerated in the catalytic cycle. Key applications of BAC include:

Amide Bond Formation: Boronic acids can catalyze the direct amidation of carboxylic acids with amines by forming a mixed anhydride with the carboxylic acid, which activates it towards nucleophilic attack by the amine. nih.govmdpi.com

Esterification: Similar to amidation, boronic acids can facilitate the esterification of carboxylic acids with alcohols.

Cycloaddition Reactions: By activating unsaturated carboxylic acids, boronic acids can promote cycloaddition reactions. rsc.org

N-Alkyl-4-boronopyridinium Halides as Catalysts

N-Alkyl-4-boronopyridinium halides are derivatives of pyridine-boronic acids that have shown significant promise as thermally stable and reusable catalysts, particularly for dehydrative amide condensation reactions. nih.gov These compounds are formed by the N-alkylation of the pyridine (B92270) nitrogen, which enhances the Lewis acidity of the boronic acid moiety.

Research has demonstrated that N-alkyl-4-boronopyridinium salts are effective catalysts for the reaction between equimolar amounts of carboxylic acids and amines. nih.gov The catalytic activity of these salts is influenced by the position of the boronic acid group on the pyridine ring, with the 4-substituted isomer showing the highest thermal stability. nih.gov

Key features of N-Alkyl-4-boronopyridinium halide catalysis include:

Enhanced Lewis Acidity: The positive charge on the pyridinium nitrogen withdraws electron density from the boronic acid group, increasing its Lewis acidity and catalytic efficacy.

Reusability: These catalysts can be recovered and reused. Homogeneous versions can be extracted with ionic liquids, while heterogeneous, polymer-supported versions can be recovered by simple filtration. nih.gov

No studies on the synthesis or catalytic application of N-Alkyl-4-boronopyridazinium halides derived from this compound have been reported. The presence of two nitrogen atoms in the pyridazine ring could lead to different reactivity and stability profiles for the corresponding N-alkylated salts compared to their pyridine counterparts.

Solid-Supported Pyridinylboronic Acid Catalysts

To address the challenges of catalyst separation and reuse, researchers have developed solid-supported boronic acid catalysts. organic-chemistry.orgrsc.orgdurham.ac.uk These heterogeneous catalysts typically involve the immobilization of a pyridine-boronic acid onto a solid support, such as a polystyrene resin. organic-chemistry.org

A polystyrene-bound pyridine-3-boronic acid has been shown to be an efficient and reusable catalyst for amidation reactions. organic-chemistry.org The solid-phase catalyst offers several advantages over its homogeneous counterpart:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification. organic-chemistry.org

Reusability: The recovered catalyst can be reused in subsequent reactions without a significant loss of activity. organic-chemistry.org

High Stability: The solid support can enhance the thermal and chemical stability of the catalyst. organic-chemistry.org

The development of a solid-supported catalyst based on this compound has not yet been reported in the literature. The synthetic methodology for immobilizing pyridine-boronic acids could potentially be adapted for this compound, which would provide a valuable heterogeneous catalyst for various organic transformations. Further research in this area is needed to explore this possibility.

The following table summarizes the types of catalytic applications that have been explored for pyridine-boronic acids, which may serve as a guide for future research into the catalytic potential of this compound.

| Catalyst Type | Application | Advantages |

| Arylboronic Acids (in BAC) | Amidation, Esterification, Cycloaddition | Mild reaction conditions, avoids stoichiometric activators |

| N-Alkyl-4-boronopyridinium Halides | Amide Condensation | High thermal stability, reusable, enhanced Lewis acidity |

| Solid-Supported Pyridinylboronic Acids | Amidation | Easy separation, reusable, high stability |

Advanced Characterization and Stability Studies of Pyridazin 4 Ylboronic Acid Derivatives

Spectroscopic Analysis (e.g., ¹H, ¹¹B NMR, IR Spectroscopy)

The structural elucidation and characterization of Pyridazin-4-ylboronic acid and its derivatives rely heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for confirming the molecular structure and probing the electronic environment of the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the protons on the pyridazine (B1198779) ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms and the boronic acid group. The protons ortho to the boronic acid group would likely experience a different electronic environment compared to the proton meta to it, leading to separate resonances. The two hydroxyl protons of the boronic acid group are often broad and may exchange with solvent, sometimes appearing as a broad singlet or not being observed at all, depending on the solvent and concentration.

¹¹B NMR Spectroscopy: ¹¹B NMR is a crucial technique for directly observing the boron atom. For tricoordinate boronic acids like this compound, a single, often broad, signal is anticipated. The chemical shift for arylboronic acids typically falls in the range of δ 27-33 ppm, with boron trifluoride-diethyl etherate (BF₃·OEt₂) used as a common reference (0 ppm). sdsu.edursc.org The formation of boronate esters or boroxine anhydrides results in a slight change in the chemical shift, which can be used to monitor reactions or degradation. mdpi.comsci-hub.st For instance, studies on various boronic acids show that boronate esters and amine-coordinated borates give distinct and identifiable resonances, allowing for the in-situ monitoring of dynamic covalent chemistry. mdpi.com

IR Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups present. Key vibrational bands are expected for the O-H, B-O, B-C, and pyridazine ring bonds. The O-H stretching of the boronic acid's hydroxyl groups typically appears as a broad band in the 3200-3600 cm⁻¹ region. A strong absorption band corresponding to the B-O stretching is characteristically observed around 1350 cm⁻¹. The B-C stretching vibration is generally found in the 1000-1090 cm⁻¹ range. researchgate.net Additionally, the spectrum will feature characteristic aromatic C-H and C=N/C=C stretching and bending vibrations from the pyridazine ring. researchgate.net Systematic studies combining experimental IR spectroscopy with computational modeling have helped to categorize and assign these bands for boronic acids and their derivatives, such as boroxines and boronate esters. sci-hub.st

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Pyridazine Ring Protons | δ 7.0 - 9.0 ppm |

| ¹H NMR | Boronic Acid OH Protons | Broad signal, variable ppm |

| ¹¹B NMR | Boronic Acid (trigonal) | δ 27 - 33 ppm sdsu.edursc.org |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) sci-hub.st |

| IR | B-O Stretch | ~1350 cm⁻¹ (strong) sci-hub.st |

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. While the crystal structure for this compound itself is not detailed in the provided search results, analysis of its derivatives provides significant insight into molecular geometry, bond lengths, bond angles, and intermolecular packing. For example, the Suzuki-Miyaura cross-coupling reaction, a primary application of arylboronic acids, yields derivatives whose crystal structures have been extensively studied. nih.gov

Table 2: Representative Crystallographic Data for a Pyridazine Derivative

| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

Thermal and Air Stability Assessments

The stability of arylboronic acids is a critical parameter for their storage, handling, and utility in synthesis. Generally, boronic acids can be susceptible to thermal decomposition and degradation upon exposure to air and moisture. A common degradation pathway is the trimerization to form boroxine anhydrides through the loss of water, which can sometimes be reversible.

Factors Influencing B-C Bond Cleavage and Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond to replace the boronic acid moiety with a hydrogen atom, is a significant undesired side reaction in processes like the Suzuki-Miyaura cross-coupling. ed.ac.ukrsc.org This transformation is particularly relevant for heteroarylboronic acids. The stability of the B-C bond is influenced by several key factors:

pH: Protodeboronation can occur under both acidic and basic conditions. rsc.orgresearchgate.net The reaction is often fastest at high pH, proceeding through the more reactive arylboronate anion. ed.ac.uk For some heteroaromatic systems, the process can also be significant at neutral or acidic pH. acs.org

Electronic Effects: The electronic nature of the aromatic ring plays a crucial role. Electron-deficient arylboronic acids, such as those derived from pyridazine, are generally more susceptible to protodeboronation than electron-rich analogues. The nitrogen atoms in the pyridazine ring withdraw electron density, weakening the B-C bond and making the ipso-carbon more susceptible to protonation.

Temperature: Elevated temperatures typically accelerate the rate of protodeboronation, as with most chemical reactions. This is a critical consideration in cross-coupling reactions that require heating. publish.csiro.au

Catalysts: The reaction can be promoted by strong Brønsted acids or bases. rsc.orgpublish.csiro.au Furthermore, certain transition metals used in cross-coupling reactions can also catalyze this unwanted side reaction. publish.csiro.au Recent studies have also explored Lewis acids like AlCl₃ as effective promoters for deliberate protodeboronation under mild conditions. publish.csiro.au

Understanding these factors is essential for optimizing reaction conditions to maximize the yield of the desired cross-coupled product while minimizing the formation of the protodeboronated arene. ed.ac.uk

Intermolecular Interactions and Self-Assembly in Boronic Acid Networks

In the solid state, boronic acids are well-known for their ability to form predictable supramolecular structures through self-assembly. bath.ac.ukrsc.org The primary driving force for this organization is the formation of strong hydrogen bonds between the hydroxyl groups of the boronic acid moieties. Typically, two boronic acid molecules will form a cyclic hydrogen-bonded dimer. These dimeric units can then further assemble into extended one-, two-, or three-dimensional networks. researchgate.net

For this compound, several types of intermolecular interactions are expected to govern its crystal packing:

Hydrogen Bonding: In addition to the classic O-H···O hydrogen bonds forming boronic acid dimers, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. This allows for the formation of O-H···N interactions, which can link boronic acid molecules into different motifs and compete with dimer formation. researchgate.net

B←N Dative Bonding: In some cases, particularly in the presence of suitable linkers, the Lewis acidic boron atom can form a dative bond with a Lewis basic nitrogen atom, leading to the formation of discrete, self-assembled macrocycles or cages. acs.org

The interplay of these non-covalent interactions—strong hydrogen bonding, π-π stacking, and potential dative bonding—makes pyridazinylboronic acids and their derivatives versatile building blocks for crystal engineering and the construction of organized supramolecular architectures. mdpi.comrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. Such studies on pyridazine (B1198779) derivatives and boronic acids typically involve geometry optimization and the calculation of various molecular properties to understand their structure and reactivity. For instance, DFT calculations using the B3LYP hybrid functional are commonly employed for geometry optimizations and electronic property analysis of heterocyclic compounds. uomphysics.netbohrium.com

Electronic Structure AnalysisElectronic structure analysis provides insight into the distribution of electrons within a molecule, which is fundamental to its reactivity and properties. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uomphysics.net In a study on pyridazine interactions with various elements, including boron, DFT calculations were used to determine these frontier orbital energies and analyze the resulting electronic properties and energy gaps. researchgate.net Molecular Electrostatic Potential (MSEP) maps are also generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. bohrium.comnih.gov

Reactivity DescriptorsFrom the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, based on conceptual DFT, help in predicting the reactivity of compounds like Pyridazin-4-ylboronic acid.

A study on various pyridazine derivatives calculated descriptors such as bond and proton dissociation enthalpies, ionization potentials, and proton affinities to evaluate their antioxidative properties. researchgate.net While specific values for this compound are not available, this methodology would be directly applicable.

Table 1: Key Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

This table represents the standard theoretical framework used in computational studies of related heterocyclic compounds.

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a primary reaction of interest is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. mdpi.comrsc.org DFT studies on this reaction for analogous systems have provided deep insights into the catalytic cycle. acs.orgresearchgate.net

These computational investigations model the key steps of the reaction:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst.

Transmetalation: The crucial step where the organic group is transferred from the boron atom to the palladium center. This step often involves the activation of the boronic acid by a base. acs.orgnih.gov

Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst.

DFT calculations can map the energy profile of the entire catalytic cycle, identifying the structures of intermediates and transition states. mdpi.com This allows for the determination of activation barriers for each step, helping to identify the rate-determining step and understand how factors like ligands and solvents influence the reaction's efficiency and selectivity. rsc.org

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which serve as a valuable tool for structure confirmation and characterization. Although experimental spectra for many pyridazine derivatives are available, theoretical predictions can aid in the assignment of complex spectra. nih.govnih.govrsc.org

For this compound, DFT calculations could predict:

NMR Spectra: Chemical shifts for ¹H, ¹³C, and ¹¹B nuclei can be calculated. These theoretical values, when compared with experimental data, help in the unambiguous assignment of signals and confirmation of the molecular structure. nih.govrsc.org

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of characteristic absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as B-O and C-N stretching. uomphysics.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.

Medicinal Chemistry and Biological Activity Perspectives

Pyridazin-4-ylboronic Acid as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of biological target. rsc.org The pyridazine (B1198779) ring system is increasingly recognized as such a scaffold in drug development. nih.govnih.gov Its value stems from a unique combination of physicochemical properties that are advantageous for drug-target interactions and pharmacokinetic profiles. nih.govthieme-connect.com

The pyridazine heterocycle is characterized by a high dipole moment and the presence of two adjacent nitrogen atoms, which act as robust hydrogen bond acceptors. nih.govnih.gov These features can facilitate strong and specific interactions within the binding sites of proteins. nih.gov Furthermore, the pyridazine moiety can enhance a molecule's polarity, which can be beneficial for its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com The inclusion of this scaffold has been instrumental in the development of numerous anticancer agents targeting a wide array of biological processes, from tumor metabolism to cell signaling and epigenetic modifications. nih.gov

When combined with a boronic acid group, a well-established pharmacophore, the pyridazinyl scaffold gains a functional "warhead" known for its unique mode of interaction with biological targets. nih.gov Boronic acids have risen to prominence in medicinal chemistry, underscored by the approval of several drugs for various therapeutic areas. bohrium.comresearchgate.net The fusion of the privileged pyridazine core with the versatile boronic acid functional group in a single molecule, this compound, thus represents a promising platform for designing novel therapeutic agents.

Design Principles for Boronic Acid-Based Therapeutics

The successful incorporation of boronic acids into therapeutic agents relies on understanding their unique chemical properties and how they interact with biological systems. researchgate.net Key design principles revolve around their ability to form reversible covalent bonds and to act as bioisosteres for other common functional groups. nih.gov

A defining feature of boronic acids in drug design is their ability to form reversible covalent bonds with nucleophilic residues in target proteins. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, making it electrophilic and capable of accepting a lone pair of electrons from a biological nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site. rsc.org

This interaction leads to the formation of a stable, tetrahedral boronate adduct. nih.gov This bond is typically reversible, allowing the drug to associate and dissociate from its target. rsc.org This mode of action is central to the mechanism of many boronic acid inhibitors, which effectively mimic the transition state of enzymatic reactions. The ability to form these reversible covalent interactions is a key consideration in the design of potent and selective inhibitors. nih.gov

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tool in medicinal chemistry. The boronic acid group can serve as a bioisostere for other functionalities, most notably carboxylic acids. nih.gov This replacement can lead to significant improvements in a compound's potency and pharmacokinetic properties.

By substituting a carboxylic acid with a boronic acid, medicinal chemists can alter a molecule's acidity, steric profile, and bonding interactions without losing the key recognition features required for biological activity. This strategy has been successfully employed to enhance the inhibition of enzymes where the original carboxylic acid group was crucial for binding to the active site. nih.gov

Applications in Targeted Therapeutic Areas

The unique chemical properties of the boronic acid moiety have been exploited to develop treatments for a range of diseases. Their application as enzyme inhibitors has been particularly fruitful in oncology, as well as in combating microbial and fungal infections.

Boronic acids have made a significant impact in cancer therapy, primarily through the development of proteasome inhibitors. nih.gov The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, and its inhibition can lead to the accumulation of these proteins, triggering apoptosis (programmed cell death) in cancer cells.

The drug Bortezomib, a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. nih.gov The boronic acid group in Bortezomib forms a reversible covalent bond with a threonine residue in the active site of the proteasome, leading to its inhibition. nih.gov Following the success of Bortezomib, other boronic acid-based proteasome inhibitors, such as Ixazomib, have also been developed and approved. nih.gov Research continues to explore boronic acid derivatives for their potential against various other cancer-related targets. nih.govthieme-connect.com

| Drug Name | Target | Therapeutic Area |

| Bortezomib | Proteasome | Multiple Myeloma |

| Ixazomib | Proteasome | Multiple Myeloma |

The ability of boronic acids to inhibit essential enzymes is also being harnessed to combat infectious diseases. A key strategy in fighting bacterial infections is the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Boronic acid derivatives have been developed as potent inhibitors of these enzymes. nih.gov For example, Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor and is used in combination with antibiotics to treat complicated urinary tract infections. nih.gov

In the realm of anti-fungal agents, boronic acids have also shown significant promise. Their mechanism often involves the inhibition of crucial fungal enzymes, disrupting processes essential for fungal growth and survival. rjptonline.org Tavaborole, a benzoxaborole-based drug, inhibits fungal leucyl-tRNA synthetase, an enzyme critical for protein synthesis, and is approved for the treatment of onychomycosis, a fungal infection of the nails. rjptonline.org The broad-spectrum potential of boronic acids continues to drive research into new anti-infective therapies. researchgate.net

| Drug Name | Target/Mechanism | Therapeutic Area |

| Vaborbactam | β-lactamase inhibitor | Bacterial Infections |

| Tavaborole | Fungal leucyl-tRNA synthetase inhibitor | Fungal Infections (Onychomycosis) |

Enzyme Inhibition (e.g., β-Lactamase Inhibitors, Proteasome Inhibitors)

The boronic acid functional group is a key feature in a class of enzyme inhibitors known as boronic acid transition state inhibitors (BATSIs). mdpi.com These compounds function as covalent, reversible inhibitors that mimic the high-energy tetrahedral intermediate formed during enzymatic hydrolysis reactions. mdpi.com The electrophilic boron atom readily forms a stable, yet reversible, covalent bond with the hydroxyl group of nucleophilic serine or threonine residues found in the active sites of many enzymes. nih.govmdpi.com This mechanism is central to the activity of several approved drugs and investigational compounds, including those targeting β-lactamases and the proteasome.

β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern. mdpi.com Boronic acids have emerged as a promising class of non-β-lactam inhibitors that can circumvent some bacterial resistance mechanisms. nih.gov Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor that effectively neutralizes serine β-lactamases by forming a stable covalent adduct with the active site serine. nih.govmdpi.commdpi.com

While specific data on this compound as a β-lactamase inhibitor is not extensively detailed in the reviewed literature, the principles of boronic acid inhibition apply. The incorporation of a pyridazine ring in place of a phenyl ring can modulate the compound's physicochemical properties, such as polarity and hydrogen bonding potential, which can influence its binding affinity and selectivity for different classes of β-lactamases. nih.gov The table below shows the inhibitory activity of various phenylboronic acid "warheads" against different β-lactamases, illustrating the potential for this class of compounds.

| Compound | Enzyme Target | Concentration (µM) | % Inhibition | Reference |

|---|---|---|---|---|

| m-azidomethylphenyl boronic acid | KPC-2 | 100 | 76% | mdpi.com |

| m-azidomethylphenyl boronic acid | AmpC | 100 | 100% | mdpi.com |